1-(2-Hydroxy-5-methoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione
Overview
Description
1-(2-Hydroxy-5-methoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione is an organic compound with a complex structure that includes both phenolic and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-methoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione typically involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with 4-pyridylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-5-methoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Hydroxy-5-methoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the pyridinyl group can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxyacetophenone: Similar structure but lacks the pyridinyl group.
2-Hydroxy-5-methylphenylacetone: Similar phenolic structure but with a different substituent.
Uniqueness
1-(2-Hydroxy-5-methoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione is unique due to the presence of both phenolic and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
Biological Activity
1-(2-Hydroxy-5-methoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione, also known as 1-(2-hydroxy-5-methoxyphenyl)-3-(4-pyridinyl)propanedione, is a synthetic organic compound with the molecular formula . This compound has garnered attention in medicinal chemistry due to its unique structural features, including a pyridine ring and phenolic moiety, which contribute to its biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.
Basic Information
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 271.27 g/mol |
Density | 1.276 g/cm³ |
Boiling Point | 486.8 °C |
Melting Point | 117-119 °C |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
This compound has been studied for its antimicrobial properties against various Gram-positive bacteria and fungi. In vitro studies have demonstrated its effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Candida auris. The structure-dependent antimicrobial activity suggests that modifications to the compound can enhance its efficacy against resistant pathogens .
2. Anticancer Activity
In cell culture studies, particularly with the A549 human lung cancer cell line, derivatives of this compound have shown significant anticancer activity. The presence of the hydroxyl and methoxy groups is believed to play a crucial role in its mechanism of action, potentially through the induction of apoptosis in cancer cells .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Binding Affinity : Interaction studies have utilized techniques such as surface plasmon resonance (SPR) and molecular docking to elucidate the binding affinity of this compound with key enzymes and receptors involved in disease pathways.
- Cell Signaling Pathways : The compound may modulate critical cell signaling pathways associated with inflammation and cancer progression, although further studies are needed to clarify these mechanisms.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Resistance : A recent study focused on the effectiveness of various derivatives against drug-resistant pathogens. Results indicated that specific modifications to the chemical structure could significantly enhance antimicrobial potency .
- Cytotoxicity Assessment : In vitro cytotoxicity assays conducted on human cancer cell lines demonstrated that certain derivatives exhibited higher cytotoxic effects compared to standard chemotherapeutic agents .
Properties
IUPAC Name |
1-(2-hydroxy-5-methoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-20-11-2-3-13(17)12(8-11)15(19)9-14(18)10-4-6-16-7-5-10/h2-8,17H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSWGSKMJUOPPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20288181 | |
Record name | MLS002667689 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20288181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-56-6 | |
Record name | 1-(2-Hydroxy-5-methoxyphenyl)-3-(4-pyridinyl)-1,3-propanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6622-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 54644 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002667689 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002667689 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20288181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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